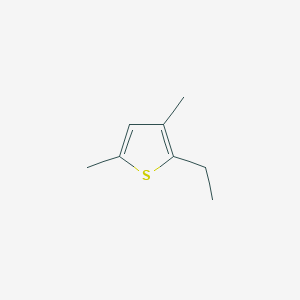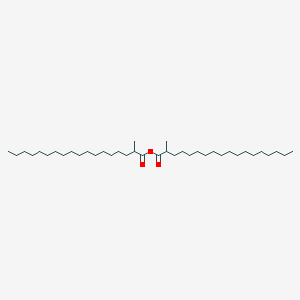
2-Methyloctadecanoic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyloctadecanoic anhydride is an organic compound with the molecular formula C38H74O3. It is a derivative of carboxylic acids and belongs to the class of acid anhydrides. This compound is characterized by its unique structure, which includes a methyl group attached to the octadecanoic acid backbone.
Métodos De Preparación
2-Methyloctadecanoic anhydride can be synthesized through nucleophilic acyl substitution reactions. One common method involves the reaction of an acid chloride with a carboxylate anion. This process can produce both symmetrical and unsymmetrical acid anhydrides . The reaction typically requires specific conditions, such as the presence of a base to neutralize the by-products and maintain the reaction environment.
Análisis De Reacciones Químicas
2-Methyloctadecanoic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form carboxylic acids.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Reduction: Can be reduced to primary alcohols using hydride reagents.
Common reagents used in these reactions include water, alcohols, amines, and lithium aluminum hydride. The major products formed from these reactions are carboxylic acids, esters, amides, and primary alcohols.
Aplicaciones Científicas De Investigación
2-Methyloctadecanoic anhydride has various applications in scientific research, particularly in the fields of chemistry and industry. It is used as a reagent in organic synthesis to produce esters and amides, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and polymers . Additionally, its derivatives are studied for their potential biological activities and applications in material science.
Mecanismo De Acción
The mechanism of action of 2-Methyloctadecanoic anhydride involves nucleophilic acyl substitution. The compound’s carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack. During the reaction, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the leaving group is expelled, resulting in the formation of the final product .
Comparación Con Compuestos Similares
2-Methyloctadecanoic anhydride can be compared to other acid anhydrides, such as acetic anhydride and benzoic anhydride. While all these compounds share similar reactivity patterns, this compound is unique due to its longer carbon chain and the presence of a methyl group. This structural difference can influence its physical properties and reactivity. Similar compounds include:
- Acetic anhydride
- Benzoic anhydride
- Phthalic anhydride
These compounds are also used in organic synthesis and have applications in various industrial processes.
Propiedades
Número CAS |
91357-09-4 |
|---|---|
Fórmula molecular |
C38H74O3 |
Peso molecular |
579.0 g/mol |
Nombre IUPAC |
2-methyloctadecanoyl 2-methyloctadecanoate |
InChI |
InChI=1S/C38H74O3/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(3)37(39)41-38(40)36(4)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h35-36H,5-34H2,1-4H3 |
Clave InChI |
PAPKSEWDAIFXFM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC(C)C(=O)OC(=O)C(C)CCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


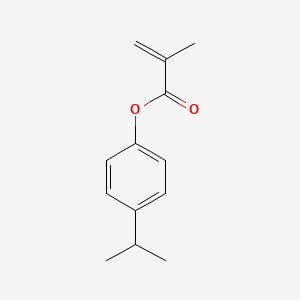
![2,2'-Spirobi[1,3-benzodioxole], 4,4',7,7'-tetrakis(1,1-dimethylethyl)-](/img/structure/B14353183.png)

![2,2'-[(2-Chloro-1,4-phenylene)bis(oxymethylene)]bis(oxirane)](/img/structure/B14353195.png)

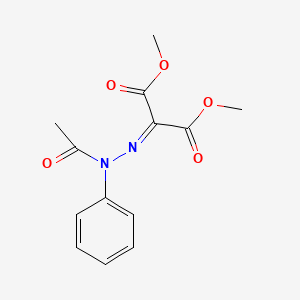
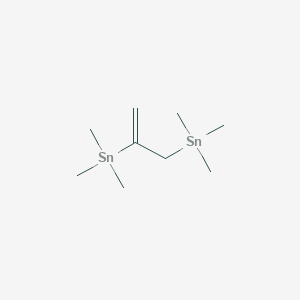
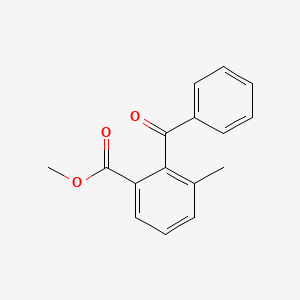
![2-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14353228.png)
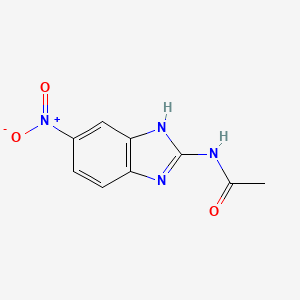
![Methyl [3-(acetyloxy)-2,2,4-trimethylcyclopentyl]acetate](/img/structure/B14353249.png)
![1-[2-(Hydroxyimino)-2-phenylethyl]-4,4'-bipyridin-1-ium diiodide](/img/structure/B14353252.png)
![6-Amino-4-oxo-3-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2-sulfonic acid](/img/structure/B14353261.png)
